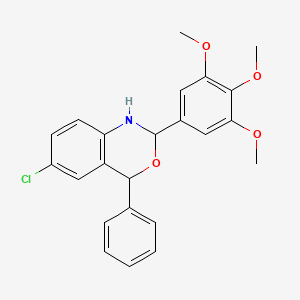![molecular formula C21H20ClNO4S2 B11681875 (5Z)-5-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11681875.png)
(5Z)-5-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-5-{3-クロロ-4-[2-(3,4-ジメチルフェノキシ)エトキシ]-5-メトキシベンジリデン}-2-チオキソ-1,3-チアゾリジン-4-オンは、化学、生物学、医学など様々な分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、チアゾリジン-4-オン環、ベンジリデン基、および化学的特性と反応性に寄与する複数の置換基を含むユニークな構造が特徴です。
製法
合成経路と反応条件
(5Z)-5-{3-クロロ-4-[2-(3,4-ジメチルフェノキシ)エトキシ]-5-メトキシベンジリデン}-2-チオキソ-1,3-チアゾリジン-4-オンの合成には、一般的にチアゾリジン-4-オン環の形成や様々な置換基の導入など、複数の工程が必要です。一般的な合成方法には以下が含まれます。
チアゾリジン-4-オン環の形成: この工程は、チオ尿素誘導体とハロゲン化ケトンを塩基性条件下で反応させてチアゾリジン-4-オン環を形成することがよくあります。
置換基の導入: ベンジリデン基やその他の置換基は、求核置換反応や縮合反応などの様々な反応によって導入されます。
工業的生産方法
この化合物の工業的生産には、高収率と高純度を確保するために最適化された反応条件が用いられる場合があります。連続フロー合成や高度な触媒の使用などの技術は、生産プロセスの効率を向上させることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, including the formation of the thiazolidinone ring and the introduction of various substituents. Common synthetic methods include:
Formation of the Thiazolidinone Ring: This step often involves the reaction of a thiourea derivative with a halogenated ketone under basic conditions to form the thiazolidinone ring.
Introduction of Substituents: The benzylidene group and other substituents are introduced through various reactions, such as nucleophilic substitution and condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
化学反応の分析
反応の種類
(5Z)-5-{3-クロロ-4-[2-(3,4-ジメチルフェノキシ)エトキシ]-5-メトキシベンジリデン}-2-チオキソ-1,3-チアゾリジン-4-オンは、以下を含む様々な化学反応を起こすことができます。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を用いて酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換: アミン、チオール、アルコキシドなどの求核剤。
主な生成物
これらの反応で生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化ではスルホキシドやスルホンが生成される可能性があり、還元ではアルコールやアミンが生成される可能性があります。
科学的研究の応用
(5Z)-5-{3-クロロ-4-[2-(3,4-ジメチルフェノキシ)エトキシ]-5-メトキシベンジリデン}-2-チオキソ-1,3-チアゾリジン-4-オンは、いくつかの科学研究に用いられています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性について調査されています。
医学: 抗炎症作用や鎮痛作用など、潜在的な治療効果について調査されています。
産業: 新素材や化学プロセスの開発に用いられています。
作用機序
(5Z)-5-{3-クロロ-4-[2-(3,4-ジメチルフェノキシ)エトキシ]-5-メトキシベンジリデン}-2-チオキソ-1,3-チアゾリジン-4-オンの作用機序には、特定の分子標的や経路との相互作用が関与しています。この化合物は、酵素や受容体に結合してその活性を調節し、様々な生物学的効果をもたらす可能性があります。例えば、炎症に関与する特定の酵素を阻害することで、抗炎症効果を発揮する可能性があります。
類似化合物との比較
類似化合物
- 3-[(5E)-5-(3,4-ジメトキシベンジリデン)-6-オキソ-5,6-ジヒドロ[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-2-イル]-2-ナフチルアセテート .
- アセト酢酸エチル .
独自性
(5Z)-5-{3-クロロ-4-[2-(3,4-ジメチルフェノキシ)エトキシ]-5-メトキシベンジリデン}-2-チオキソ-1,3-チアゾリジン-4-オンは、その独特の化学的特性と潜在的な用途に貢献する官能基と構造の特徴の組み合わせによってユニークです。様々な化学反応を起こす能力と潜在的な生物活性は、研究開発に役立つ貴重な化合物です。
特性
分子式 |
C21H20ClNO4S2 |
|---|---|
分子量 |
450.0 g/mol |
IUPAC名 |
(5Z)-5-[[3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H20ClNO4S2/c1-12-4-5-15(8-13(12)2)26-6-7-27-19-16(22)9-14(10-17(19)25-3)11-18-20(24)23-21(28)29-18/h4-5,8-11H,6-7H2,1-3H3,(H,23,24,28)/b18-11- |
InChIキー |
BAPVDQRSMRMYLV-WQRHYEAKSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)OCCOC2=C(C=C(C=C2Cl)/C=C\3/C(=O)NC(=S)S3)OC)C |
正規SMILES |
CC1=C(C=C(C=C1)OCCOC2=C(C=C(C=C2Cl)C=C3C(=O)NC(=S)S3)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11681796.png)

![8-(benzylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11681804.png)
![ethyl 1,2-dimethyl-5-[(3-methylbutanoyl)oxy]-1H-benzo[g]indole-3-carboxylate](/img/structure/B11681806.png)
![dimethyl 5-[(2E)-2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzene-1,3-dicarboxylate](/img/structure/B11681810.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11681813.png)

![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11681819.png)
![N-(4-iodophenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]acetamide](/img/structure/B11681823.png)
![Propyl [(3-cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)sulfanyl]acetate](/img/structure/B11681829.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B11681831.png)
![2-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11681839.png)
![(5Z)-5-[(2-fluorophenyl)methylidene]-3-(3-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11681845.png)
![methyl (2E)-5-[4-(acetyloxy)phenyl]-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11681854.png)
